(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline
Brand Name:
Vulcanchem
CAS No.:
196393-15-4
VCID:
VC21287398
InChI:
InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13+/m1/s1
SMILES:
CCOC1CC2C3=CC=CC=C3CCN2O1
Molecular Formula:
C13H17NO2
Molecular Weight:
219.28 g/mol
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline
CAS No.: 196393-15-4
Cat. No.: VC21287398
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196393-15-4 |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
| Standard InChI | InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13+/m1/s1 |
| Standard InChI Key | FXINNBLAJXXLQV-OLZOCXBDSA-N |
| Isomeric SMILES | CCO[C@@H]1C[C@@H]2C3=CC=CC=C3CCN2O1 |
| SMILES | CCOC1CC2C3=CC=CC=C3CCN2O1 |
| Canonical SMILES | CCOC1CC2C3=CC=CC=C3CCN2O1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator